molecular formula C12H15N5O5 B8470771 6H-Purin-6-one, 2-amino-9-(4-(formyloxy)-3-((formyloxy)methyl)butyl)-1,9-dihydro- CAS No. 97845-75-5

6H-Purin-6-one, 2-amino-9-(4-(formyloxy)-3-((formyloxy)methyl)butyl)-1,9-dihydro-

Cat. No. B8470771
Key on ui cas rn: 97845-75-5
M. Wt: 309.28 g/mol
InChI Key: YNAMULWOQHJWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06579981B1

Procedure details

A mixture of 9-(4-hydroxy-3-hydroxymethylbut-1-yl)guanine (0.23 g, 0.9 mmol), dicyclohexylcarbodiimide (0.92 g, 4.5 mmol), formic acid (0.17 ml, 4.5 mmol), 4-dimethylaminopyridine (20 mg) and N,N-dimethylformamide (5 ml) was stirred for 40 minutes at room temperature and then quenched by addition of methanol (1 ml). The solution was filtered and the solvent removed. The residue was purified by column chromatography on silica gel eluting with chloroform-methanol mixtures (7:1, 4:1) to afford 9-(4-formyloxy-3-formyloxymethylbut-1-yl)guanine which was crystallised from methanol (0.12 g, 43%), m.p. 195-198° C.; νmax (KBr) 1720, 1680, 1630, 1600, and 1570 cm−1; δH [(CD3)2SO] 1.83 (2H, q, J 7.1 Hz, 2′-H), 2.01 (1H, m, 3′-H), 4.04 (2H, t, J 7.1 Hz, 1′-H), 4.13 (4H, d, J 5.5 Hz, 2×4′-H), 6.39 (2H, s, D2O exchangeable, 2-NH2), 7.70 (1H, s, 8-H), 8.23 (2H, s, 2×HCOO), and 10.52 (1H, s, D2O exchangeable, 1-H); (Found: C, 45.40; H, 4.68; N, 21.70%; C12H15N5O5 requires: C, 46.60; H, 4.89; N, 22.64%).
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:17][OH:18])[CH2:4][CH2:5][N:6]1[CH:14]=[N:13][C:12]2[C:11](=[O:15])[NH:10][C:9]([NH2:16])=[N:8][C:7]1=2.C1(N=C=NC2CCCCC2)CCCCC1.[CH:34]([OH:36])=O.CN(C)[CH:39]=[O:40]>CN(C)C1C=CN=CC=1>[CH:39]([O:1][CH2:2][CH:3]([CH2:17][O:18][CH:34]=[O:36])[CH2:4][CH2:5][N:6]1[CH:14]=[N:13][C:12]2[C:11](=[O:15])[NH:10][C:9]([NH2:16])=[N:8][C:7]1=2)=[O:40]

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
OCC(CCN1C=2N=C(NC(C2N=C1)=O)N)CO
Name
Quantity
0.92 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
0.17 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
20 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 40 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by addition of methanol (1 ml)
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel eluting with chloroform-methanol mixtures (7:1, 4:1)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(=O)OCC(CCN1C=2N=C(NC(C2N=C1)=O)N)COC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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